molecular formula C4H8ClNS B1664552 2-Iminothiolane hydrochloride CAS No. 4781-83-3

2-Iminothiolane hydrochloride

Cat. No. B1664552
CAS RN: 4781-83-3
M. Wt: 137.63 g/mol
InChI Key: ATGUDZODTABURZ-UHFFFAOYSA-N
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Description

2-Iminothiolane hydrochloride, also known as Traut’s reagent, is a thiolating reagent used in the preparation of disulfide and thioether linked conjugates . It is predominantly used as an amine reactive at pH 7-10 and is also an effective thiolation reagent for polysaccharides .


Synthesis Analysis

2-Iminothiolane hydrochloride is commonly employed to attach thiol groups to proteins and peptides . It has been used in the synthesis of thiolated PEG (polyethylene glycol) and may be used to synthesize PLA-SH (polyethylene glycol-thiol) and PLA-PEG-SH (polyethylene glycol–polylactic acid-thiol) .


Molecular Structure Analysis

The molecular formula of 2-Iminothiolane hydrochloride is C4H7NS • HCl, and its molecular weight is 137.6 . The compound is a cyclic thioimidate .


Chemical Reactions Analysis

2-Iminothiolane reacts with primary amines efficiently at pH 7 to 9, creating amidine compounds with a sulfhydryl group . This allows for crosslinking or labeling of molecules such as proteins through the use of disulfide or thioether conjugation .


Physical And Chemical Properties Analysis

2-Iminothiolane hydrochloride is a powder with a melting point of 192-193 °C . It is soluble in water (100 mg/mL) .

Scientific Research Applications

Activation in Polysaccharides

2-Iminothiolane hydrochloride is utilized in the activation of polysaccharides. It reacts with hydroxyl and sulfhydryl groups to introduce sulfhydryl groups into polysaccharides, enabling the creation of polysaccharide-protein conjugates with stable intermolecular disulfide bonds. These conjugates are valuable for biochemical applications like protein purification and affinity chromatography (Alagón & King, 1980).

Structural Changes in Keratin Fibers

2-Iminothiolane hydrochloride has been studied for its impact on the structure of keratin fibers. It induces secondary structural changes from random coil to α-helix form in protein fibers, as observed in human hair. This chemical modification influences the protein structure within the fibers, offering insights into hair treatment and care (Kuzuhara, 2005).

Improvement in Wrinkle Recovery of Wool

2-Iminothiolane hydrochloride is effective in enhancing the wrinkle recovery of wool fabrics. By introducing additional disulfide groups into wool, it significantly improves wrinkle resistance. This method offers a potential for enhancing the quality and durability of wool fabrics without altering their inherent properties (Kuzuhara & Hori, 2000).

Formation of N-Substituted 2-Iminothiolanes in Proteins

In protein and peptide modification, 2-iminothiolane is used to introduce thiol groups. However, the initial thiol adducts formed are unstable and decay to nonthiol products, N-substituted 2-iminothiolanes, with the loss of ammonia. This discovery is crucial for understanding the dynamics of thiol group introduction in bioconjugation processes (Singh et al., 1996).

Application in Solid-Phase Synthesis

2-Iminothiolane demonstrates versatility as a coupling reagent in the solid-phase synthesis of polyamine conjugates. It enables the mild coupling of biomacromolecules and functional moieties, simplifying the synthesis process and broadening the potential applications in biomolecular engineering (Hahn et al., 2008).

Safety And Hazards

2-Iminothiolane hydrochloride is classified as having acute toxicity when ingested . It causes skin irritation and serious eye irritation, and it may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are advised .

properties

IUPAC Name

thiolan-2-imine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H7NS.ClH/c5-4-2-1-3-6-4;/h5H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGUDZODTABURZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=N)SC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60524217
Record name Thiolan-2-imine--hydrogen chloride (1/1)
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Molecular Weight

137.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Iminothiolane hydrochloride

CAS RN

4781-83-3
Record name 2-Iminothiolane hydrochloride
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Record name 4781-83-3
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Record name Thiolan-2-imine--hydrogen chloride (1/1)
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Record name 2-Iminothiolane hydrochloride
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Record name 2-Iminothiolane hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
712
Citations
A Kuzuhara - Biopolymers: Original Research on Biomolecules, 2005 - Wiley Online Library
For the purpose of investigating in detail the influence of chemical modification using 2‐iminothiolane hydrochloride (2‐IT) on keratin fibers, the structure of cross‐sections at various …
Number of citations: 39 onlinelibrary.wiley.com
A Kuzuhara - Textile Research Journal, 2023 - journals.sagepub.com
… using 2-iminothiolane hydrochloride. Thereafter, … 2-iminothiolane hydrochloride concentration. In particular, introducing the reduction process between the 2-iminothiolane hydrochloride …
Number of citations: 0 journals.sagepub.com
R Singh, L Kats, WA Blättler, JM Lambert - Analytical biochemistry, 1996 - Elsevier
The reagent 2-iminothiolane (2-IT) is used to introduce thiol groups into proteins and peptides by reactions of their amino groups. In this study, we report that the thiol adduct initially …
Number of citations: 93 www.sciencedirect.com
DA Goff, SF Carroll - Bioconjugate Chemistry, 1990 - ACS Publications
Much attention has been focused recently on the stability of immunotoxin (antibody-toxin) conjugates linked by a disulfide bridge. Conflicting reports have appeared regardingthe in vivo …
Number of citations: 42 pubs.acs.org
R Jue, JM Lambert, LR Pierce, RR Traut - Biochemistry, 1978 - ACS Publications
Materials and Methods Reagents. Methyl 4-mercaptobutyrimidate [2-iminothiol-ane (2-iminotetrahydrothiophene)] 1 was purchased from Pierce Chemical Co. and stored in a vacuum …
Number of citations: 264 pubs.acs.org
A Kuzuhara, T Hori - Textile research journal, 2002 - journals.sagepub.com
… We prepare wool fabrics by introducing additional disulfide (-SS-) groups using 2-iminothiolane hydrochloride (2-IT), and investigate the influence of the disulfide (-SS-) content on …
Number of citations: 30 journals.sagepub.com
CO Ibie, CJ Thompson, R Knott - Colloid and Polymer Science, 2015 - Springer
… using two different thiolation procedures involving carbodiimide-mediated conjugation to N-acetylcysteine (NAC) and modification of the polymers using 2-iminothiolane hydrochloride …
Number of citations: 13 link.springer.com
PE Thorpe, PM Wallace, PP Knowles, MG Relf… - Cancer research, 1988 - AACR
… reduction, whereas the other, 2-iminothiolane hydrochloride, generates an unhind ered disulfide … than those prepared with 2-iminothiolane hydrochloride, and immunotoxins containing …
Number of citations: 213 aacrjournals.org
K Won, MJ Park, HH Yoon, JH Kim - Ultramicroscopy, 2008 - Elsevier
… First, ferritin was immobilized through chemisorption of the thiol groups, which were introduced to ferritin using 2-iminothiolane hydrochloride (Traut's reagent), onto a bare gold surface. …
Number of citations: 20 www.sciencedirect.com
Y Lu, A Shah, RA Hunter, RJ Soto, MH Schoenfisch - Acta biomaterialia, 2015 - Elsevier
… S-Nitrosothiol-modified chitosan oligosaccharides were synthesized by reaction with 2-iminothiolane hydrochloride and 3-acetamido-4,4-dimethylthietan-2-one, followed by thiol …
Number of citations: 68 www.sciencedirect.com

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